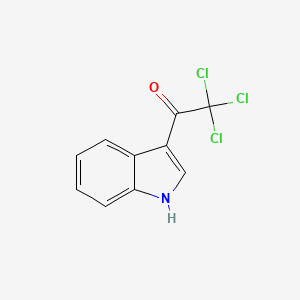

2,2,2-trichloro-1-(1H-indol-3-yl)ethanone

Description

Structure

2D Structure

Properties

IUPAC Name |

2,2,2-trichloro-1-(1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3NO/c11-10(12,13)9(15)7-5-14-8-4-2-1-3-6(7)8/h1-5,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPSKRATLNFZFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365419 | |

| Record name | 3-TRICHLOROACETYLINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30030-90-1 | |

| Record name | 3-TRICHLOROACETYLINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Friedel-Crafts Acylation of Indole with Trichloroacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of indole with trichloroacetyl chloride, a key reaction for the synthesis of 3-trichloroacetylindole. This intermediate is valuable in the development of various pharmaceuticals and biologically active compounds, notably as a precursor to indole-3-carboxylic acid derivatives. This document details the underlying reaction mechanism, potential side reactions, and provides a representative experimental protocol. Quantitative data on reaction yields under various conditions are summarized, and essential characterization data for the product are provided. The guide is intended to equip researchers and professionals in drug development with the necessary knowledge to effectively and safely perform this important chemical transformation.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. Functionalization of the indole ring is therefore a critical aspect of drug discovery and development. The Friedel-Crafts acylation is a classic and powerful method for introducing an acyl group onto an aromatic ring. The acylation of indole, a highly nucleophilic aromatic heterocycle, preferentially occurs at the electron-rich C-3 position.

The reaction between indole and trichloroacetyl chloride yields 3-trichloroacetylindole, a versatile intermediate. The electron-withdrawing nature of the trichloromethyl group makes the carbonyl group susceptible to nucleophilic attack, facilitating further synthetic transformations. One of the primary applications of 3-trichloroacetylindole is its hydrolysis to produce indole-3-carboxylic acid, a key building block in organic synthesis.

This guide will delve into the technical aspects of this reaction, providing practical information for its successful implementation in a laboratory setting.

Reaction Mechanism and Stereochemistry

The Friedel-Crafts acylation of indole with trichloroacetyl chloride proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:

-

Formation of the Acylium Ion: The Lewis acid catalyst activates the trichloroacetyl chloride by coordinating to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to the formation of a highly electrophilic trichloroacylium ion.

-

Electrophilic Attack: The electron-rich indole ring, acting as a nucleophile, attacks the electrophilic carbon of the trichloroacylium ion. This attack preferentially occurs at the C-3 position due to the higher electron density at this position, leading to the formation of a resonance-stabilized cationic intermediate (a sigma complex or arenium ion).

-

Deprotonation and Regeneration of Aromaticity: A weak base, typically the conjugate base of the Lewis acid (e.g., [AlCl4]⁻), removes the proton from the C-3 position of the indole ring. This step restores the aromaticity of the indole system and yields the final product, 3-trichloroacetylindole. The Lewis acid catalyst is regenerated in this process, although in practice, stoichiometric amounts are often required as the product can form a complex with the Lewis acid.

Experimental Considerations and Potential Side Reactions

Several factors must be carefully controlled to ensure a successful and high-yielding reaction:

-

Choice of Lewis Acid: The indole nucleus is susceptible to degradation and polymerization under strongly acidic conditions. Therefore, the choice of Lewis acid is critical. While traditional catalysts like aluminum chloride (AlCl₃) can be used, they often lead to lower yields and the formation of undesired byproducts due to their high reactivity. Milder Lewis acids, such as diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl), have been shown to be more effective for the acylation of indoles, providing higher yields and cleaner reactions.[1]

-

Solvent: Anhydrous, non-polar, aprotic solvents are typically used for Friedel-Crafts reactions to prevent the deactivation of the Lewis acid catalyst. Dichloromethane (CH₂Cl₂) is a common choice for the acylation of indoles.

-

Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control the exothermic nature of the reaction and minimize the formation of side products.

-

Stoichiometry: While the Lewis acid acts as a catalyst, it is often used in stoichiometric amounts because the product, an acylindole, can form a stable complex with the Lewis acid, rendering it inactive.

Potential Side Reactions:

-

N-Acylation: The nitrogen atom of the indole ring is also nucleophilic and can compete with the C-3 position for the acylium ion, leading to the formation of 1-trichloroacetylindole. The ratio of C-acylation to N-acylation can be influenced by the reaction conditions, including the choice of Lewis acid and solvent.

-

Diacylation: Although the acyl group is deactivating, under harsh reaction conditions, a second acylation can occur, typically at other positions on the benzene ring portion of the indole.

-

Polymerization: The acidic conditions can induce the polymerization of indole, leading to the formation of tar-like byproducts.

Quantitative Data

The yield of 3-trichloroacetylindole is highly dependent on the reaction conditions. The following table summarizes reported yields for the acylation of indole, providing a comparison of different Lewis acid catalysts.

| Catalyst | Solvent | Temperature | Yield (%) | Reference |

| Not specified | Not specified | Not specified | 73 | (Synthesis and crystal structure of 3-(trichloroacetyl) indole) |

| Et₂AlCl | CH₂Cl₂ | 0 °C to rt | 86 (for benzoyl chloride) | [1] |

| Me₂AlCl | CH₂Cl₂ | 0 °C to rt | High (for various acyl chlorides) | [1] |

| AlCl₃ | CH₂Cl₂ | 0 °C to rt | Decomposition | [1] |

Detailed Experimental Protocol

The following is a representative experimental protocol for the Friedel-Crafts acylation of indole with trichloroacetyl chloride, based on general procedures for the acylation of indoles. Researchers should optimize these conditions for their specific setup and scale.

Materials:

-

Indole

-

Trichloroacetyl chloride

-

Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel or syringe

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel (or a rubber septum for syringe addition) is flushed with argon or nitrogen.

-

Addition of Reactants: Indole is dissolved in anhydrous dichloromethane in the flask and the solution is cooled to 0 °C in an ice bath.

-

Catalyst Addition: A solution of diethylaluminum chloride in hexanes is added dropwise to the stirred indole solution at 0 °C. The mixture is stirred for 10-15 minutes at this temperature.

-

Acyl Chloride Addition: Trichloroacetyl chloride is added dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for a specified time (e.g., 1-3 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C. The mixture is then transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure 3-trichloroacetylindole.

Characterization of 3-Trichloroacetylindole

The synthesized 3-trichloroacetylindole can be characterized using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons. The N-H proton will likely appear as a broad singlet at a downfield chemical shift. The protons on the benzene ring portion will appear in the aromatic region (typically 7-8 ppm). A characteristic signal for the proton at the C-2 position is also expected.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the trichloroacetyl group at a downfield chemical shift (typically around 180-190 ppm). The carbon of the trichloromethyl group will also have a characteristic chemical shift. The remaining signals will correspond to the carbons of the indole ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. A characteristic N-H stretching vibration for the indole ring is also expected around 3300-3400 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product (C₁₀H₆Cl₃NO, MW: 262.52 g/mol ) and to analyze its fragmentation pattern.

Safety Precautions

-

Trichloroacetyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Lewis acids such as diethylaluminum chloride are pyrophoric and react violently with water. They must be handled under an inert atmosphere using appropriate techniques.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. It should be handled in a fume hood.

-

The reaction should be performed with caution, especially during the quenching step, as it can be exothermic.

Conclusion

The Friedel-Crafts acylation of indole with trichloroacetyl chloride is a valuable synthetic transformation for accessing 3-trichloroacetylindole, a key intermediate in the synthesis of various biologically active molecules. Careful selection of the Lewis acid catalyst and control of reaction conditions are paramount to achieving high yields and minimizing side reactions. This technical guide provides the essential information for researchers and drug development professionals to successfully and safely implement this reaction in their synthetic endeavors. Further optimization of the presented protocol may be necessary depending on the specific experimental setup and desired scale of the reaction.

References

An In-depth Technical Guide on the Spectroscopic Data of 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a combination of reported synthetic routes and predicted spectroscopic data based on analogous compounds and established principles of spectroscopic interpretation.

Introduction

This compound, also known as 3-(trichloroacetyl)indole, is a derivative of the versatile indole scaffold. The introduction of the trichloroacetyl group at the C3 position significantly influences the electronic properties of the indole ring, making it a potentially valuable intermediate for the synthesis of more complex molecules. Understanding its spectroscopic characteristics is fundamental for its identification, purification, and further chemical transformations.

Synthesis

The synthesis of this compound can be achieved via a Friedel-Crafts acylation of indole. This electrophilic aromatic substitution reaction is a common and effective method for introducing acyl groups onto the indole ring, with a strong preference for the C3 position.

The following protocol is a generalized procedure based on established methods for the acylation of indoles.[1][2][3]

Materials:

-

Indole

-

Trichloroacetyl chloride

-

Anhydrous dichloromethane (DCM)

-

Lewis acid catalyst (e.g., AlCl₃, Et₂AlCl)[1]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or nitrogen gas for inert atmosphere

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve indole in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the Lewis acid catalyst (e.g., 1.1 equivalents of AlCl₃) portion-wise to the stirred solution.

-

In a separate flask, prepare a solution of trichloroacetyl chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Add the trichloroacetyl chloride solution dropwise to the indole-Lewis acid mixture at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (using a hexane-ethyl acetate gradient) or by recrystallization to afford pure this compound.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral data of 3-acetylindole and the expected electronic effects of the trichloromethyl group.[4][5][6][7]

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.40 | br s | 1H | NH -1 |

| ~8.30 | d | 1H | H -4 |

| ~7.80 | s | 1H | H -2 |

| ~7.45 | d | 1H | H -7 |

| ~7.30 | m | 2H | H -5, H -6 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Assignment |

| ~180 | C =O |

| ~137 | C -7a |

| ~130 | C -2 |

| ~126 | C -3a |

| ~124 | C -5 |

| ~123 | C -6 |

| ~122 | C -4 |

| ~112 | C -7 |

| ~110 | C -3 |

| ~95 | CCl ₃ |

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H stretch |

| ~1680 | Strong | C=O stretch (ketone) |

| ~1580, 1450 | Medium | C=C aromatic stretch |

| ~750 | Strong | C-Cl stretch |

Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 261/263/265/267 | ~40 | [M]⁺ (isotopic pattern for 3 Cl atoms) |

| 144 | ~100 | [M - CCl₃]⁺ |

| 116 | ~80 | [144 - CO]⁺ |

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and predicted spectroscopic characteristics of this compound. The detailed experimental protocol and the tabulated spectral data serve as a valuable resource for researchers working on the synthesis and derivatization of indole-based compounds. The provided workflow diagram offers a clear and concise overview of the necessary steps from synthesis to structural confirmation. While the spectroscopic data presented is predictive, it is based on sound chemical principles and data from closely related structures, offering a reliable guide for the identification of this compound.

References

- 1. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. 3-Acetylindole(703-80-0) 1H NMR [m.chemicalbook.com]

- 7. 3-Acetylindole | C10H9NO | CID 12802 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry of 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone, a compound of interest in drug discovery and development. This document outlines predicted fragmentation patterns, quantitative data, and comprehensive experimental protocols to facilitate its characterization.

Predicted Mass Spectral Data

The mass spectrum of this compound is predicted to exhibit a distinct fragmentation pattern under electron ionization (EI). The molecular ion peak is expected, with its characteristic isotopic pattern due to the presence of three chlorine atoms. The primary fragmentation pathway is anticipated to be alpha-cleavage between the carbonyl group and the trichloromethyl group, leading to the formation of a stable indol-3-yl-acylium ion. Further fragmentation of the indole moiety is also expected.

| m/z (Predicted) | Ion Structure | Relative Abundance (Predicted) | Description |

| 261/263/265/267 | [C₁₀H₆Cl₃NO]⁺• | Low | Molecular ion (M⁺•) exhibiting the characteristic isotopic pattern for three chlorine atoms. |

| 144 | [C₉H₆NO]⁺ | High | Base peak resulting from the alpha-cleavage and loss of the •CCl₃ radical. This acylium ion is resonance-stabilized. |

| 116 | [C₈H₆N]⁺ | Moderate | Loss of carbon monoxide (CO) from the acylium ion at m/z 144. |

| 117 | [C₈H₇N]⁺• | Moderate | Indole molecular ion, potentially formed through rearrangement and fragmentation. |

| 89 | [C₇H₅]⁺ | Moderate | A common fragment in the mass spectra of indole-containing compounds.[1] |

| 117/119/121 | [CCl₃]⁺ | Moderate | Trichloromethyl cation, though less likely to be the base peak compared to the resonance-stabilized acylium ion. |

Experimental Protocols

The analysis of this compound can be effectively performed using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds. Given the potential for thermal lability, a carefully optimized temperature program is crucial.

-

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polymethylsiloxane fused-silica capillary column is recommended for good separation.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection: 1 µL of the sample solution (in a suitable solvent like dichloromethane or ethyl acetate) is injected in splitless mode to enhance sensitivity.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-500.

-

Solvent Delay: 3 minutes.

-

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is ideal for less volatile or thermally labile compounds and offers high sensitivity.

-

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is appropriate for separating the compound from a complex matrix.

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution:

-

0-2 min: 5% B.

-

2-10 min: Linear gradient from 5% to 95% B.

-

10-12 min: Hold at 95% B.

-

12-12.1 min: Return to 5% B.

-

12.1-15 min: Re-equilibration at 5% B.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Collision Gas: Argon.

-

Data Acquisition: Full scan mode (m/z 100-500) and product ion scan mode for the precursor ion [M+H]⁺.

-

Visualizations

Predicted Fragmentation Pathway

The following diagram illustrates the predicted electron ionization fragmentation pathway of this compound. The primary cleavage is expected to be the alpha-cleavage of the C-C bond between the carbonyl carbon and the trichloromethyl group.

References

An In-Depth Technical Guide to the Electrophilic Substitution at the C3 Position of Indole with Trichloroacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reaction between indole and trichloroacetyl chloride, focusing on the preferential acylation at the C3 position. This reaction is a cornerstone in the synthesis of various biologically active molecules and pharmaceutical intermediates. This document details the underlying mechanism, experimental protocols, quantitative data, and the significant applications of the resulting product, 3-trichloroacetylindole.

Introduction: The Significance of C3-Functionalized Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The electron-rich nature of the indole ring makes it highly susceptible to electrophilic substitution, with the C3 position being the most reactive site. This high reactivity at C3 allows for the selective introduction of various functional groups, providing a versatile platform for the synthesis of complex molecules with diverse biological activities. The acylation of indole, particularly with reagents like trichloroacetyl chloride, furnishes 3-acylindoles, which are pivotal intermediates in the synthesis of a wide array of bioactive compounds, including anticancer, antiviral, and anti-inflammatory agents.

Reaction Mechanism and Pathway

The reaction of indole with trichloroacetyl chloride is a classic example of a Friedel-Crafts acylation, a type of electrophilic aromatic substitution. The regioselectivity for the C3 position is a well-established phenomenon, attributed to the greater stabilization of the cationic intermediate formed upon electrophilic attack at this position compared to the C2 position.

The generally accepted mechanism proceeds as follows:

-

Formation of the Electrophile: In the presence of a Lewis acid or a suitable base like pyridine, trichloroacetyl chloride forms a highly electrophilic acylium ion or a reactive complex.

-

Nucleophilic Attack: The electron-rich C3 position of the indole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion or the activated trichloroacetyl chloride. This step leads to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the C2 position and the nitrogen atom of the indole ring.

-

Aromatization: A base, such as pyridine or the solvent, abstracts a proton from the C3 position of the cationic intermediate, restoring the aromaticity of the indole ring and yielding the final product, 3-trichloroacetylindole.

Quantitative Data Summary

The synthesis of 3-trichloroacetylindole has been reported with good yields. The following table summarizes the key quantitative data available for this reaction.

| Product Name | Reagents | Yield (%) | Reference |

| 3-Trichloroacetylindole | Indole, Trichloroacetyl chloride | 73 | [1] |

Table 1: Reaction Yield for the Synthesis of 3-Trichloroacetylindole.

Spectroscopic data is crucial for the characterization of the synthesized product. Below is a summary of the expected and reported spectroscopic data for 3-trichloroacetylindole.

| Spectroscopic Data | Expected/Reported Values |

| ¹H NMR | Signals corresponding to the indole ring protons (aromatic region) and the N-H proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, the trichloromethyl carbon, and the eight carbons of the indole ring. |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching, C=O stretching of the ketone, and aromatic C-H and C=C stretching. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of 3-trichloroacetylindole (C₁₀H₆Cl₃NO, MW: 262.52 g/mol ) and characteristic fragmentation patterns. |

Table 2: Spectroscopic Data for 3-Trichloroacetylindole.

Experimental Protocols

Key Considerations for the Experimental Protocol:

-

Solvent: Pyridine can serve as both the solvent and the base to neutralize the HCl byproduct. Other anhydrous aprotic solvents like tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) can also be used, often in the presence of an external base.

-

Temperature: The reaction is typically carried out at low temperatures (e.g., 0°C) to control the reactivity and minimize side reactions.

-

Stoichiometry: A slight excess of the acylating agent may be used to ensure complete conversion of the indole.

-

Inert Atmosphere: The reaction should be conducted under an inert atmosphere to prevent the reaction of the reagents with moisture.

-

Workup and Purification: A standard aqueous workup is usually employed to remove any unreacted reagents and byproducts. The final product is then purified using techniques like column chromatography or recrystallization.

Applications in Drug Development and Organic Synthesis

3-Trichloroacetylindole is a valuable intermediate in the synthesis of a variety of biologically active molecules. The trichloroacetyl group can be readily transformed into other functional groups, making it a versatile handle for further molecular elaboration.

-

Precursor to Indole-3-carboxylic Acid and its Derivatives: The trichloroacetyl group can be easily hydrolyzed to a carboxylic acid group, providing a straightforward route to indole-3-carboxylic acid, a key building block for many pharmaceutical compounds.

-

Synthesis of Bioactive Indole Alkaloids: 3-Acylindoles, in general, are precursors to a wide range of natural and synthetic indole alkaloids with diverse pharmacological properties, including anticancer, antiviral, and antimicrobial activities.[2] While specific examples directly utilizing 3-trichloroacetylindole are less commonly documented in readily available literature, its analogous reactivity to 3-acetylindole suggests its potential in similar synthetic strategies.[2]

-

Versatile Synthetic Intermediate: The ketone functionality of 3-trichloroacetylindole can be a site for various chemical transformations, such as reduction to an alcohol, conversion to an oxime, or participation in condensation reactions, further expanding its utility in the synthesis of complex molecular architectures. The presence of the trichloromethyl group also offers unique reactivity for further synthetic modifications.

Conclusion

The electrophilic substitution of indole with trichloroacetyl chloride at the C3 position is a highly efficient and regioselective reaction that provides a valuable intermediate for organic synthesis and drug discovery. The straightforward nature of this Friedel-Crafts acylation, coupled with the versatility of the resulting 3-trichloroacetylindole, makes it an important transformation in the medicinal chemist's toolkit. Further exploration of the synthetic potential of this compound is likely to lead to the discovery of new and potent therapeutic agents. This guide provides a foundational understanding for researchers and professionals working in the field of drug development and organic synthesis.

References

Methodological & Application

Application Notes and Protocols: 2,2,2-Trichloro-1-(1H-indol-3-yl)ethanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone, a versatile intermediate in organic synthesis. This compound serves as a valuable precursor for the synthesis of various indole derivatives, including pharmaceutically relevant scaffolds such as indole-3-carboxylic acids and indole-3-glyoxylamides.

Synthesis of Indole-3-Carboxylic Acid via Hydrolysis

This compound provides an efficient route to indole-3-carboxylic acid, a key building block in the synthesis of various biologically active compounds. The trichloromethyl ketone moiety undergoes hydrolysis under basic conditions, a reaction analogous to the haloform reaction, to yield the corresponding carboxylate.

Reaction Scheme:

Caption: Synthesis of Indole-3-carboxylic acid.

Quantitative Data:

| Reactant | Product | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |

| This compound (235g) | Indole-3-carboxylic acid | 50% KOH, HCl | Methanol | 18 hours | Reflux | 91.8% | [1] |

Experimental Protocol:

Materials:

-

This compound (235 g)

-

Methanol (1000 mL)

-

50% Potassium hydroxide (KOH) solution

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Water

Procedure: [1]

-

To a solution of this compound (235 g) in methanol (1000 mL), slowly add an appropriate amount of 50% KOH solution.

-

Heat the mixture to reflux and maintain for 18 hours.

-

After cooling to room temperature, concentrate the reaction mixture to recover the methanol.

-

To the residue, add 1500 mL of water.

-

Acidify the mixture by dropwise addition of hydrochloric acid to a pH of 3-4.

-

Filter the resulting solid and dry to obtain the crude indole-3-carboxylic acid (144 g).

-

Slurry the crude product with 100 g of ethyl acetate for 25 minutes.

-

Filter the purified solid and dry to obtain pure indole-3-carboxylic acid (137 g, 91.8% yield).

Synthesis of Indole-3-Glyoxylamides

This compound can serve as a precursor to indole-3-glyoxylyl chloride, which readily reacts with various amines to furnish a diverse library of indole-3-glyoxylamides. These compounds are recognized as privileged scaffolds in medicinal chemistry with a wide range of biological activities. The initial step involves the reaction of the indole with oxalyl chloride to form the intermediate indole-3-glyoxylyl chloride. Although the direct conversion from this compound is not explicitly detailed in the provided search results, the synthesis of the glyoxylamide scaffold from indole is a closely related and important application.

General Reaction Scheme:

Caption: Synthesis of Indole-3-glyoxylamides.

Experimental Workflow:

A general one-pot, two-step synthesis of indol-3-yl-glyoxylamide analogues has been reported.[2]

Caption: Experimental workflow for indole-3-glyoxylamide synthesis.

Potential Application: Haloform Reaction

The 2,2,2-trichloroacetyl group on the indole-3-position makes this compound a prime candidate for the haloform reaction. This reaction, typically carried out in the presence of a base, would lead to the formation of indole-3-carboxylic acid and chloroform. The mechanism involves the nucleophilic attack of hydroxide on the carbonyl carbon, followed by the departure of the stable trichloromethyl anion as a leaving group, which is subsequently protonated.[3][4]

While a specific protocol for this reaction on this compound was not found in the immediate search results, the hydrolysis protocol described in the first section is mechanistically very similar and confirms the feasibility of this transformation.

Other Potential Applications

The electron-withdrawing nature of the trichloroacetyl group activates the indole ring for certain transformations and the carbonyl group is susceptible to reduction.

-

Reduction: The ketone functionality can potentially be reduced using hydride reagents like sodium borohydride to the corresponding alcohol, 2,2,2-trichloro-1-(1H-indol-3-yl)ethanol. This alcohol could be a precursor for further synthetic manipulations.

-

Nucleophilic Addition/Substitution: The carbonyl group can be a target for various nucleophiles. Reactions with organometallic reagents or other carbon nucleophiles could lead to the formation of tertiary alcohols.

Further research is warranted to explore the full synthetic potential of this compound as a versatile intermediate in the synthesis of complex indole-containing molecules for drug discovery and development.

References

- 1. Indole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

Synthesis of Bioactive Molecules from 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds, including natural products and synthetic drugs.[1] The functionalization of the indole scaffold at the C3-position offers a fertile ground for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules, primarily indole-3-glyoxylamides, using 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone as a versatile starting material. Indole-3-glyoxylamides have garnered significant attention for their wide-ranging pharmacological activities, including potent anticancer and antimicrobial properties.[1][2]

Synthetic Pathways and Logical Relationships

The primary synthetic strategy involves the conversion of this compound into various bioactive indole-3-glyoxylamide derivatives. This can be achieved through a two-step process: hydrolysis of the trichloromethyl ketone to the corresponding indole-3-glyoxylic acid, followed by amide bond formation with a diverse range of amines. Alternatively, the intermediate indole-3-glyoxylyl chloride can be generated to facilitate the amidation reaction.

Caption: Synthetic routes from this compound.

Experimental Protocols

Protocol 1: Synthesis of Indole-3-glyoxylic Acid from this compound

This protocol describes the hydrolysis of the trichloromethyl ketone group to a carboxylic acid.

Materials:

-

This compound (3-trichloroacetylindole)

-

Methanol (MeOH)

-

Potassium hydroxide (KOH) solution (50% w/v)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Water (distilled or deionized)

-

Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask.

-

Slowly add the 50% KOH solution dropwise to the methanolic solution.

-

Heat the reaction mixture to reflux and maintain for 18 hours.

-

After cooling to room temperature, concentrate the mixture under reduced pressure to remove methanol.

-

To the residue, add water and then carefully add concentrated HCl dropwise to adjust the pH to 3-4, which will cause a solid to precipitate.

-

Collect the precipitated solid by filtration.

-

Purify the crude product by slurrying with ethyl acetate, followed by filtration and drying to yield indole-3-carboxylic acid.

Protocol 2: Synthesis of N-Aryl-Indole-3-glyoxylamides

This protocol details the coupling of indole-3-glyoxylic acid with various aryl amines to generate a library of bioactive compounds.

Materials:

-

Indole-3-glyoxylic acid (from Protocol 1)

-

Substituted aryl amine

-

Diisopropylcarbodiimide (DIPC)

-

Chloroform (CHCl3)

-

Triethylamine

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Dissolve the desired amino acid methyl ester hydrochloride (10 mmol) in chloroform (20 ml).

-

Cool the solution to 0°C and add triethylamine (1.3 ml). Stir the reaction mixture for 15 minutes at this temperature.

-

In a separate flask, dissolve indole-3-carboxylic acid (10 mmol) in chloroform (20 ml).

-

Add the indole-3-carboxylic acid solution and DIPC (10 mmol) to the amine solution with continuous stirring.

-

Allow the reaction to proceed for 24 hours at room temperature.

-

Filter the reaction mixture to remove any precipitated solids.

-

Wash the filtrate sequentially with 1N HCl (20 ml) and distilled water (20 ml).

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent in vacuo.

-

The resulting residue can be further purified by recrystallization from a suitable solvent system like chloroform and petroleum ether.

Application Notes: Bioactivity of Indole-3-glyoxylamide Derivatives

Indole-3-glyoxylamide derivatives synthesized from this compound have demonstrated a broad spectrum of biological activities, particularly as anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of indole-3-glyoxylamides against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division.

Experimental Workflow for Anticancer Evaluation:

Caption: Workflow for evaluating the anticancer potential of synthesized compounds.

Table 1: Anticancer Activity of Selected Indole-3-glyoxylamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 20 | DU145 (Prostate) | 0.093 | [1] |

| Compound 13 | HT29 (Colon) | 0.006 | [2] |

| Compound 14 | Various solid tumors | 0.0015 - 0.469 | [2] |

| Compound 9 | Hematological cancer cell lines | 0.57 - 65.32 | [3] |

Antimicrobial Activity

Indole-3-glyoxylamide derivatives have also shown promising activity against a range of pathogenic bacteria, including multidrug-resistant strains.

Table 2: Antimicrobial Activity of Indole-3-glyoxylamide Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Nitro & Chloro substituted 2-Aryl indole 3-Glyoxylamides | Bacillus subtilis (Gram-positive) | 100 | [4] |

| Nitro & Chloro substituted 2-Aryl indole 3-Glyoxylamides | Escherichia coli (Gram-negative) | 100 | [4] |

| 5-Bromo-indole-3-carboxamide-PA3-6-3 (13b) | Staphylococcus aureus | ≤ 0.28 µM | [5] |

| 5-Bromo-indole-3-carboxamide-PA3-6-3 (13b) | Acinetobacter baumannii | ≤ 0.28 µM | [5] |

| Indole-3-aldehyde hydrazones | Methicillin-resistant S. aureus (MRSA) | 6.25 - 100 | [6] |

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a diverse library of bioactive indole-3-glyoxylamide derivatives. The straightforward synthetic protocols and the significant biological activities of the resulting compounds make this a compelling area of research for drug discovery and development. The provided protocols and data offer a solid foundation for researchers to explore the chemical space of indole-3-glyoxylamides and to identify novel lead compounds for further preclinical and clinical investigation.

References

- 1. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijper.org [ijper.org]

- 5. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Synthesis of 3-Acylindoles via Friedel-Crafts Acylation with Trichloroacetyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Acylindoles are crucial structural motifs found in a wide array of pharmacologically active compounds and natural products. Their synthesis is a key step in the development of new therapeutic agents. One of the most direct methods for synthesizing these compounds is the Friedel-Crafts acylation of the indole nucleus.[1][2] This protocol details a method for the regioselective acylation of indoles at the C-3 position using trichloroacetyl chloride as the acylating agent, often in the presence of a Lewis acid catalyst.[1][3] The use of trichloroacetyl chloride provides a direct route to 3-(trichloroacetyl)indoles, which are versatile intermediates for further chemical transformations. A specific synthesis of 3-(trichloroacetyl)indole has been reported with a yield of 73%.[4]

General Reaction Scheme

The reaction proceeds via an electrophilic substitution mechanism, where the indole acts as a nucleophile and attacks the electrophilic acylium ion generated from trichloroacetyl chloride and a Lewis acid.

Reaction: Indole + Trichloroacetyl Chloride ---(Lewis Acid)--> 3-(Trichloroacetyl)indole

Experimental Protocol

This protocol is a representative procedure for the Lewis acid-mediated acylation of indole. Researchers should optimize conditions for specific substituted indoles.

Materials and Equipment:

-

Indole or substituted indole

-

Trichloroacetyl chloride (distilled before use)[5]

-

Anhydrous dichloromethane (CH₂Cl₂) as solvent[3]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Standard glassware for work-up and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the indole (1.0 eq). The flask is then sealed and purged with an inert gas (Nitrogen or Argon).

-

Dissolution: Add anhydrous dichloromethane via syringe to dissolve the indole.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Lewis Acid Addition: Carefully add the Lewis acid (e.g., AlCl₃, 1.1 eq) portion-wise to the stirred solution at 0 °C. Stir the resulting mixture for 15-20 minutes.

-

Acylating Agent Addition: Dissolve trichloroacetyl chloride (1.1 eq) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-(trichloroacetyl)indole.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 3-acylindoles.

| Entry | Indole Substrate | Product | Yield (%) | Reference |

| 1 | Indole | 3-(Trichloroacetyl)indole | 73% | [4] |

| 2 | 5-Bromoindole | 5-Bromo-3-(trichloroacetyl)indole | ND | - |

| 3 | 2-Methylindole | 2-Methyl-3-(trichloroacetyl)indole | ND | - |

| 4 | 1-Methylindole | 1-Methyl-3-(trichloroacetyl)indole | ND | - |

*ND: Not Determined. Entries 2-4 are provided as representative examples for which this protocol could be adapted.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for the synthesis of 3-(trichloroacetyl)indole.

Caption: Workflow for the synthesis of 3-(trichloroacetyl)indole.

Safety Precautions

-

Trichloroacetyl chloride is corrosive, toxic, and reacts violently with water.[7] Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Lewis acids like aluminum chloride are corrosive and react exothermically with moisture. Handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

References

- 1. scite.ai [scite.ai]

- 2. researchgate.net [researchgate.net]

- 3. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Trichloroacetyl chloride - Wikipedia [en.wikipedia.org]

Protecting Group Strategies for Indole Nitrogen in Acylation Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acylation of indoles is a fundamental transformation in organic synthesis, providing key intermediates for a vast array of pharmaceuticals and biologically active compounds. However, the nucleophilicity of the indole nitrogen often competes with the desired C3-acylation, leading to mixtures of N-acylated, C3-acylated, and di-acylated products. This document provides detailed application notes and experimental protocols for various protecting group strategies to achieve selective C3-acylation of indoles. It also explores methods for direct C3-acylation of unprotected indoles as a viable alternative.

Introduction to Protecting Group Strategies

The selection of an appropriate protecting group for the indole nitrogen is critical and depends on the overall synthetic strategy, including the nature of the acylating agent and the tolerance of other functional groups in the starting material to the protection and deprotection conditions. An ideal protecting group should be easy to introduce in high yield, stable to the acylation conditions, and readily removable under mild conditions that do not affect the desired product. This section discusses the most commonly employed protecting groups for indole nitrogen in the context of acylation reactions.

Logical Flow of Protecting Group Strategy

Caption: General workflow for the protection-acylation-deprotection strategy.

Common Protecting Groups for Indole Nitrogen

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and its lability under acidic conditions.[1][2]

-

Advantages:

-

Generally stable to basic and nucleophilic conditions.

-

Deprotection is typically clean and high-yielding.

-

-

Disadvantages:

-

Requires acidic conditions for removal, which may not be compatible with acid-sensitive functional groups.[1]

-

Tosyl (Ts) Group

The tosyl group is a robust, electron-withdrawing protecting group that enhances the acidity of the N-H proton, facilitating its removal under certain basic conditions.[3]

-

Advantages:

-

Highly stable to a wide range of reaction conditions, including strongly acidic media.

-

Can direct lithiation to the C2 position.

-

-

Disadvantages:

-

Harsh conditions are often required for its removal, which can limit its applicability.

-

[2-(Trimethylsilyl)ethoxy]methyl (SEM) Group

The SEM group is a versatile protecting group that can be removed under specific conditions that are often orthogonal to other protecting groups.[3]

-

Advantages:

-

Stable to a variety of reagents.

-

Can be cleaved with fluoride ions or under acidic conditions.[4]

-

-

Disadvantages:

-

The reagents for its introduction and removal can be more expensive than those for Boc or Ts groups.

-

Quantitative Data on Protecting Group Strategies

The following table summarizes typical yields for the protection, acylation, and deprotection steps using different protecting groups. It is important to note that yields are highly substrate-dependent and the conditions should be optimized for each specific case.

| Protecting Group | Protection Yield (%) | Acylation Yield (%) | Deprotection Yield (%) | Typical Deprotection Conditions |

| Boc | >95 | 80-95 | >90 | TFA/DCM or HCl/Dioxane[5] |

| Ts | 85-95 | 85-98 | 70-95 | Mg/MeOH or Cs2CO3/MeOH/THF |

| SEM | 80-90 | 75-90 | 80-95 | TBAF/THF or HCl/H2O[4] |

Direct C3-Acylation of Unprotected Indoles

An alternative to the protection-deprotection sequence is the direct C3-acylation of unprotected indoles. This approach is more atom-economical and can be highly efficient under the right conditions. Friedel-Crafts acylation is a common method for this transformation.[6][7]

Decision-Making: To Protect or Not to Protect?

Caption: Decision tree for choosing between a protecting group strategy and direct acylation.

Experimental Protocols

Protocol for N-Boc Protection of Indole

-

Materials: Indole, di-tert-butyl dicarbonate (Boc)₂O, triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), dichloromethane (DCM).

-

Procedure:

-

Dissolve indole (1.0 equiv) in DCM in a round-bottom flask.

-

Add TEA (1.5 equiv) or a catalytic amount of DMAP (0.1 equiv).

-

Add (Boc)₂O (1.2 equiv) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract with DCM.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to afford N-Boc-indole.[5][8]

-

Protocol for Friedel-Crafts Acylation of N-Boc-Indole

-

Materials: N-Boc-indole, acyl chloride or anhydride, Lewis acid (e.g., AlCl₃, SnCl₄), dichloromethane (DCM).

-

Procedure:

-

Dissolve N-Boc-indole (1.0 equiv) in dry DCM under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

-

Add the Lewis acid (1.1 - 2.0 equiv) portion-wise, maintaining the temperature at 0 °C.

-

Add the acyl chloride or anhydride (1.1 equiv) dropwise.

-

Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by pouring it into ice-water.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the 3-acyl-N-Boc-indole.[9]

-

Protocol for N-Boc Deprotection

-

Materials: 3-acyl-N-Boc-indole, trifluoroacetic acid (TFA), dichloromethane (DCM).

-

Procedure:

-

Dissolve the 3-acyl-N-Boc-indole (1.0 equiv) in DCM.

-

Add TFA (5-10 equiv) dropwise at 0 °C.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a saturated NaHCO₃ solution.

-

Extract the product with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify by flash column chromatography if necessary to afford the 3-acyl-indole.[5][10]

-

Protocol for Direct C3-Acylation of Unprotected Indole

-

Materials: Indole, acyl chloride, diethylaluminum chloride (Et₂AlCl) or yttrium triflate (Y(OTf)₃), dichloromethane (DCM) or ionic liquid ([BMIM]BF₄).[6][7]

-

Procedure (using Et₂AlCl):

-

To a solution of indole (1.0 equiv) in dry CH₂Cl₂ at 0 °C under an inert atmosphere, add Et₂AlCl (1.0 M in hexanes, 2.2 equiv) dropwise.

-

Stir the mixture for 20 minutes at 0 °C.

-

Add the acyl chloride (1.1 equiv) dropwise and stir at 0 °C for 30 minutes.

-

Quench the reaction with 1 M HCl and extract with CH₂Cl₂.

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify by column chromatography to give the 3-acylindole.

-

Orthogonal Protecting Group Strategies

In the synthesis of complex molecules bearing multiple functional groups, orthogonal protecting groups are essential.[11][12] These are groups that can be removed under distinct conditions without affecting each other. For instance, a Boc group (acid-labile) and a benzyloxymethyl (BOM) group (hydrogenolysis-labile) on different nitrogen atoms within the same molecule would be considered an orthogonal pair. This allows for the selective deprotection and functionalization of one site while the other remains protected.

Orthogonal Strategy Example

Caption: Example of an orthogonal protecting group strategy.

Conclusion

The choice between a protecting group strategy and direct acylation for indoles depends on the specific substrate and the desired final product. When protection is necessary, Boc, Ts, and SEM groups offer a range of options with varying stabilities and deprotection conditions, allowing for the design of robust synthetic routes. The detailed protocols provided herein serve as a starting point for researchers to develop and optimize their own acylation procedures for indole-containing molecules.

References

- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. mdpi.org [mdpi.org]

- 4. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 12. jocpr.com [jocpr.com]

Application Note: One-Pot Synthesis of Tryptamine Derivatives Using 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tryptamine and its derivatives are a class of indole alkaloids found widely in nature and are structurally related to the amino acid tryptophan.[1] The tryptamine scaffold is a crucial pharmacophore present in numerous biologically active compounds, including neurotransmitters like serotonin and melatonin, as well as many pharmaceutical agents.[2][3] Consequently, the development of efficient and versatile synthetic methodologies to access novel tryptamine derivatives is of significant interest in medicinal chemistry and drug discovery. This application note describes a proposed one-pot method for the synthesis of novel tryptamine derivatives starting from 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone. This starting material contains a highly electrophilic ketone, activated by the adjacent trichloromethyl group, making it an ideal substrate for reactions with amine nucleophiles. The proposed protocol utilizes a one-pot reductive amination strategy to generate a library of N-substituted 1-(1H-indol-3-yl)-2,2,2-trichloroethanamines, which are unique analogues of tryptamine.

Proposed Reaction Scheme

The overall transformation involves the reaction of this compound with a primary or secondary amine, followed by in-situ reduction of the resulting hemiaminal or iminium ion intermediate with a suitable reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).

Experimental Protocols

General Protocol for the One-Pot Reductive Amination

This protocol details a general procedure that can be adapted for various primary and secondary amines.

Materials and Equipment:

-

This compound

-

Selected primary or secondary amine (e.g., benzylamine, morpholine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, argon or nitrogen supply

-

Standard laboratory glassware for extraction and purification

-

Silica gel for column chromatography

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an argon or nitrogen atmosphere, add this compound (1.0 mmol, 1.0 eq).

-

Addition of Reactants: Dissolve the starting material in anhydrous 1,2-dichloroethane (10 mL). Add the selected amine (1.1 mmol, 1.1 eq) followed by glacial acetic acid (1.1 mmol, 1.1 eq).

-

Intermediate Formation: Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the hemiaminal or iminium intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq) to the mixture in portions over 10 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL). Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tryptamine derivative.

-

Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

The following table summarizes the expected products and hypothetical yields for the synthesis of various tryptamine derivatives using the proposed one-pot protocol.

| Entry | Amine | Product Structure | Product Name | Hypothetical Yield (%) |

| 1 | Benzylamine | Indole-CH(NHBn)-CCl₃ | N-benzyl-1-(1H-indol-3-yl)-2,2,2-trichloroethan-1-amine | 85% |

| 2 | Morpholine | Indole-CH(Morpholino)-CCl₃ | 4-(1-(1H-indol-3-yl)-2,2,2-trichloroethyl)morpholine | 82% |

| 3 | Aniline | Indole-CH(NHPh)-CCl₃ | 1-(1H-indol-3-yl)-2,2,2-trichloro-N-phenylethan-1-amine | 75% |

| 4 | Propylamine | Indole-CH(NHPr)-CCl₃ | 1-(1H-indol-3-yl)-N-propyl-2,2,2-trichloroethan-1-amine | 88% |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Workflow for the one-pot synthesis of tryptamine derivatives.

This application note outlines a robust and versatile one-pot protocol for the synthesis of novel N-substituted tryptamine derivatives from this compound. The method is expected to be high-yielding and tolerant of a variety of amine substrates, providing a straightforward entry into a library of compounds with potential biological activity for screening in drug discovery programs.

References

Application of 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone in Medicinal Chemistry: Application Notes and Protocols

Initial Assessment: Extensive literature and database searches did not yield specific medicinal chemistry applications, biological activity data, or detailed experimental protocols for the compound 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone. This suggests that the compound is likely a novel chemical entity or a synthetic intermediate with limited publicly available research on its biological effects.

The indole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. The functionalization of the indole ring at the C3 position is a common strategy for the development of new therapeutic agents.

This document, therefore, provides a prospective overview of the potential applications of this compound based on the known reactivity of the trichloroacetyl group and the biological importance of the indole nucleus. It also includes a hypothetical experimental workflow for its preliminary biological evaluation.

Potential Applications in Medicinal Chemistry

This compound possesses a highly reactive trichloroacetyl group attached to the C3 position of the indole ring. This functional group can serve as a versatile synthetic handle for the preparation of a variety of more complex indole derivatives with potential therapeutic value.

1. Synthesis of Novel Heterocyclic Scaffolds: The trichloroacetyl group can participate in cyclization reactions to form novel fused heterocyclic systems. For instance, reaction with binucleophiles could lead to the formation of unique polycyclic indole derivatives.

2. Precursor for Carboxylic Acid Derivatives: The trichloroacetyl group can be readily hydrolyzed to the corresponding carboxylic acid, 3-indoleglyoxylic acid. This acid and its derivatives are valuable intermediates in the synthesis of various biologically active molecules, including potential enzyme inhibitors and receptor antagonists.

3. Bioisosteric Replacement: The trichloromethyl group can act as a lipophilic bioisostere for other groups, potentially influencing the pharmacokinetic and pharmacodynamic properties of a parent compound.

Hypothetical Experimental Protocols

The following protocols outline a potential workflow for the initial biological screening of this compound.

General Cell Viability Assay (MTT Assay)

This protocol is designed to assess the general cytotoxicity of the compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO to a stock concentration of 10 mM)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium from the 10 mM stock. Final concentrations may range from 0.1 µM to 100 µM.

-

Replace the medium in the cell plates with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours in a CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation:

| Cell Line | Compound | IC₅₀ (µM) [Hypothetical Data] |

| A549 | This compound | 15.2 |

| MCF-7 | This compound | 22.5 |

| HCT116 | This compound | 18.9 |

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of the compound against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound (dissolved in DMSO)

-

96-well plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator (37°C)

Procedure:

-

Prepare serial twofold dilutions of the compound in MHB in a 96-well plate.

-

Inoculate each well with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

| Bacterial Strain | Compound | MIC (µg/mL) [Hypothetical Data] |

| S. aureus (ATCC 29213) | This compound | 32 |

| E. coli (ATCC 25922) | This compound | 64 |

Visualizations

As no specific signaling pathways or complex experimental workflows are documented for this compound, a logical relationship diagram illustrating its potential as a synthetic intermediate is provided.

Caption: Synthetic potential of this compound.

Application Notes and Protocols: Development of Antimicrobial Agents from 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and antimicrobial evaluation of novel antimicrobial agents derived from 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone. The indole scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antimicrobial properties.[1][2][3][4] The introduction of a trichloroacetyl group at the C3 position of the indole ring is a promising strategy for the development of new antimicrobial candidates.

Introduction

The rising threat of antimicrobial resistance necessitates the discovery and development of new chemical entities with novel mechanisms of action. Indole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities.[2][3] The this compound scaffold combines the privileged indole nucleus with a reactive trichloromethyl ketone moiety, which can potentially interact with various biological targets in microbial cells. This document outlines the synthetic methodologies, protocols for antimicrobial screening, and potential mechanisms of action for this class of compounds.

Synthesis of this compound Derivatives

The primary method for the synthesis of 3-acylindoles is the Friedel-Crafts acylation of indole with an appropriate acylating agent.[5][6][7] For the synthesis of the parent compound, this compound, indole is reacted with trichloroacetyl chloride in the presence of a Lewis acid catalyst.[8] Derivatives can be synthesized by using appropriately substituted indoles as starting materials.

General Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Indole or substituted indole

-

Trichloroacetyl chloride

-

Lewis acid catalyst (e.g., AlCl₃, SnCl₄, Et₂AlCl)[5]

-

Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

-

Ice bath

-

Magnetic stirrer

-

Standard glassware for organic synthesis

-

Reagents for work-up and purification (e.g., hydrochloric acid, sodium bicarbonate, anhydrous magnesium sulfate, silica gel for column chromatography)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the indole (1 equivalent) in the anhydrous solvent.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the Lewis acid catalyst (1.1 equivalents) to the stirred solution under a nitrogen atmosphere.

-

To this mixture, add a solution of trichloroacetyl chloride (1.1 equivalents) in the anhydrous solvent dropwise via the dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours, and then let it warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Caption: General workflow for the synthesis of this compound derivatives.

Antimicrobial Activity Evaluation

The antimicrobial activity of the synthesized compounds should be evaluated against a panel of pathogenic bacteria and fungi. Standard methods such as broth microdilution or agar disk diffusion can be employed to determine the minimum inhibitory concentration (MIC) and zone of inhibition.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Materials:

-

Synthesized this compound derivatives

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole) as positive controls

-

Dimethyl sulfoxide (DMSO) as a solvent for the compounds

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of each test compound and standard drug in DMSO (e.g., 1 mg/mL).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions with the appropriate growth medium to obtain a range of concentrations (e.g., 100 to 0.195 µg/mL).

-

Prepare a microbial inoculum adjusted to a turbidity equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the microbial inoculum to each well containing the test compound or control.

-

Include a positive control (microbes in medium without any compound) and a negative control (medium only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, as detected by the naked eye or a microplate reader.

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Data Presentation

The antimicrobial activity data should be presented in a clear and organized manner to facilitate comparison between different derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (µg/mL)